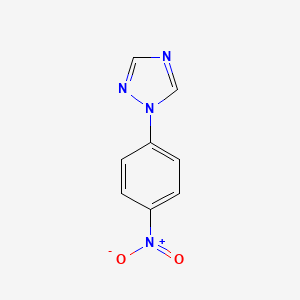

1-(4-Nitrophenyl)-1h-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFKLGQEQNGWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455001 | |

| Record name | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6219-55-2 | |

| Record name | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Nitrophenyl)-1H-1,2,4-triazole. While direct and detailed experimental literature for this specific compound is limited, this document outlines a probable synthetic route based on established methodologies for analogous 1-aryl-1,2,4-triazoles. Furthermore, it details the expected analytical characterization of the target molecule, drawing on data from closely related compounds and general spectroscopic principles of the 1,2,4-triazole heterocycle.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a 4-nitrophenyl group at the N1 position. The 1,2,4-triazole moiety is a significant pharmacophore in medicinal chemistry, known to be present in a wide range of therapeutic agents exhibiting antimicrobial, antifungal, and anticancer activities. The electron-withdrawing nature of the 4-nitrophenyl group is expected to influence the electronic properties and potential biological activity of the triazole ring.

Proposed Synthesis

A potential synthetic pathway is the cyclization of N'-(4-nitrophenyl)formohydrazide with formamide.

dot

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of N'-(4-nitrophenyl)formohydrazide

-

In a round-bottom flask, dissolve 4-nitrophenylhydrazine in an appropriate solvent such as ethanol.

-

Add an equimolar amount of formic acid to the solution.

-

Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-(4-nitrophenyl)formohydrazide.

Step 2: Synthesis of this compound

-

Combine the synthesized N'-(4-nitrophenyl)formohydrazide with an excess of formamide in a reaction vessel.

-

Heat the mixture at a high temperature (typically 150-180 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected analytical data.

Physical Properties

| Property | Value |

| CAS Number | 6219-55-2 |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Expected to be a solid, likely pale yellow. |

| Boiling Point | 393.44 °C at 760 mmHg (Predicted)[1] |

| Density | 1.464 g/cm³ (Predicted)[1] |

Spectroscopic Data (Expected)

The following tables summarize the anticipated spectral data based on the analysis of closely related 1,2,4-triazole derivatives and general principles of spectroscopy.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | Singlet | 1H | CH of the triazole ring |

| ~8.3-8.5 | Doublet | 2H | Aromatic H ortho to NO₂ |

| ~7.8-8.0 | Doublet | 2H | Aromatic H meta to NO₂ |

| ~8.2 | Singlet | 1H | CH of the triazole ring |

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C -H of the triazole ring |

| ~145-150 | C -NO₂ of the phenyl ring |

| ~140-145 | C -N of the phenyl ring |

| ~125-130 | C -H meta to NO₂ |

| ~120-125 | C -H ortho to NO₂ |

| ~148 | C -H of the triazole ring |

Table 3: Expected FTIR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3150 | C-H stretching of the triazole and phenyl rings |

| ~1590-1610 | C=C aromatic stretching |

| ~1500-1530 | Asymmetric N-O stretching of the nitro group |

| ~1340-1360 | Symmetric N-O stretching of the nitro group |

| ~1200-1300 | C-N stretching |

| ~1000-1100 | In-plane C-H bending |

| ~850 | Out-of-plane C-H bending for 1,4-disubstitution |

Table 4: Expected Mass Spectrometry Data

| m/z Value | Assignment |

| ~190 | [M]⁺ (Molecular ion) |

| ~144 | [M - NO₂]⁺ |

| ~116 | [M - NO₂ - N₂]⁺ or [M - NO₂ - HCN]⁺ |

| ~90 | [C₆H₄N]⁺ |

| ~76 | [C₆H₄]⁺ |

Experimental Workflow and Logic

The synthesis and characterization workflow follows a logical progression from starting materials to the confirmed final product.

dot

Caption: A logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a comprehensive, albeit partially theoretical, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable methods for the formation of the 1,2,4-triazole ring system. The expected characterization data provides a benchmark for researchers aiming to synthesize and identify this compound. Further experimental validation is required to confirm the specific details of the synthesis and the precise analytical data for this molecule. This guide serves as a valuable resource for scientists and professionals in the field of medicinal chemistry and drug development who are interested in the synthesis and properties of novel 1,2,4-triazole derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(4-Nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data from chemical databases and scientific literature, outlines standard experimental protocols for its characterization, and presents logical workflows for its analysis.

Core Physicochemical Data

This compound is a solid, aromatic compound. Its core structure consists of a 1,2,4-triazole ring substituted with a 4-nitrophenyl group at the N1 position. This substitution significantly influences its electronic properties, polarity, and potential for intermolecular interactions.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6219-55-2 | [1][2] |

| Molecular Formula | C₈H₆N₄O₂ | [1] |

| Molecular Weight | 190.159 g/mol | [1] |

| Boiling Point | 393.44 °C at 760 mmHg | [1] |

| Density | 1.464 g/cm³ | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [3] |

Note: Some data, such as melting point, are not consistently reported across public databases and require experimental verification.

Experimental Protocols for Characterization

The following section details standard methodologies for the experimental determination of the key physicochemical properties of this compound.

2.1. Synthesis and Purification

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including the Einhorn–Brunner or Pellizzari reactions.[4] A common approach involves the cyclization of precursors like thiosemicarbazide with formic acid, followed by oxidation.[4] For substituted triazoles, multi-component reactions are often employed for efficiency.[5]

-

Purification: After synthesis, the crude product should be purified to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard method. Purity is then assessed using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

2.2. Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid, indicating its purity.

-

Methodology:

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded. For a pure compound, this range is typically narrow (0.5-2 °C).

-

2.3. Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons on the triazole ring and the nitrophenyl group.

-

¹³C NMR: Identifies the different carbon environments in the molecule. Characteristic chemical shifts confirm the presence of the aromatic rings and the triazole carbons.[6]

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: The IR spectrum can be obtained using a KBr pellet method. Key expected absorption bands include those for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and triazole rings (~1400-1600 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively.[6][7]

-

2.4. Solubility Studies

-

Objective: To quantify the solubility of the compound in various solvents, which is critical for drug development and formulation.

-

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions at different pH values).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The parent 1H-1,2,4-triazole ring is known to be soluble in water and polar organic solvents like ethanol and methanol.[8]

-

Logical and Experimental Workflows

Visualizing the process of characterizing a novel compound is crucial for planning and execution in a research setting.

Caption: General workflow for the synthesis, characterization, and evaluation of a novel chemical entity.

The physicochemical properties of a molecule are logically interconnected. The molecular structure dictates the intermolecular forces, which in turn determine the bulk properties like melting point and solubility.

Caption: Relationship between molecular structure and key physicochemical properties.

References

- 1. This compound | CAS#:6219-55-2 | Chemsrc [chemsrc.com]

- 2. This compound | 6219-55-2 [chemicalbook.com]

- 3. 1-(4-Nitrophenyl)methyl-1,2,4-triazole | 119192-09-5 [amp.chemicalbook.com]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. isres.org [isres.org]

- 6. ijsr.net [ijsr.net]

- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 8. solubilityofthings.com [solubilityofthings.com]

Spectral Data Analysis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific, published spectral data for this exact compound, this guide presents expected spectral characteristics based on the analysis of analogous compounds, including 1-phenyl-1,2,4-triazole and various aromatic nitro compounds. The methodologies and data presented herein serve as a valuable reference for the synthesis, characterization, and quality control of this and related molecular structures.

Predicted Spectral Data

The following tables summarize the expected quantitative spectral data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 - 8.3 | Doublet | 2H, Aromatic (ortho to NO₂) |

| ~8.0 - 7.8 | Doublet | 2H, Aromatic (meta to NO₂) |

| ~8.8 - 8.6 | Singlet | 1H, Triazole (C³-H) |

| ~8.2 - 8.0 | Singlet | 1H, Triazole (C⁵-H) |

Note: The exact chemical shifts are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 145 | Aromatic (C-NO₂) |

| ~145 - 140 | Triazole (C³) |

| ~140 - 135 | Triazole (C⁵) |

| ~130 - 125 | Aromatic (CH, meta to NO₂) |

| ~125 - 120 | Aromatic (CH, ortho to NO₂) |

| ~120 - 115 | Aromatic (C-N) |

Note: The exact chemical shifts are dependent on the solvent used.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3100 | Medium | C-H stretch (Aromatic & Triazole) |

| ~1600 - 1580 | Strong | C=N stretch (Triazole ring) |

| ~1530 - 1500 | Very Strong | Asymmetric NO₂ stretch[1][2][3][4] |

| ~1350 - 1330 | Very Strong | Symmetric NO₂ stretch[1][2][3][4] |

| ~1300 - 1000 | Medium-Strong | In-plane C-H bending, Ring vibrations |

| ~860 - 840 | Strong | p-Disubstituted benzene out-of-plane C-H bend |

| ~750 - 700 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Possible Fragmentation |

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - N₂]⁺ | Loss of nitrogen from triazole ring |

| [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| [C₆H₄]⁺ | Phenyl cation |

| [C₂H₂N₃]⁺ | Triazole ring fragment |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Synthesis of 1-Aryl-1H-1,2,4-triazoles

A common method for the synthesis of 1-aryl-1H-1,2,4-triazoles involves the reaction of an arylhydrazine with a formamide equivalent.

Procedure:

-

A mixture of the appropriately substituted aniline and N,N-dimethylformamide azine dihydrochloride is prepared.

-

The reactants are ground together in a mortar and pestle until a homogeneous mixture is formed.

-

The mixture is then transferred to a round-bottom flask.

-

The reaction is heated under appropriate conditions, often with microwave irradiation, to facilitate the cyclization.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified using column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 1-aryl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

¹H NMR spectra are recorded, typically at a frequency of 400 MHz or higher.

-

¹³C NMR spectra are recorded, typically at a frequency of 100 MHz or higher.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The FT-IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a synthesized compound like this compound.

References

solubility profile of 1-(4-Nitrophenyl)-1h-1,2,4-triazole in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility profile of 1-(4-Nitrophenyl)-1H-1,2,4-triazole. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document focuses on providing a comprehensive, generalized experimental protocol for determining solubility. Additionally, it presents a qualitative solubility summary based on the physicochemical properties of related compounds and a logical workflow for solubility assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is crucial for a wide range of applications, including synthesis, purification, formulation development, and in vitro/in vivo studies. The presence of both a polar triazole ring and a nitrophenyl group suggests a nuanced solubility behavior that is dependent on the nature of the solvent. While the parent compound, 1H-1,2,4-triazole, is known to be soluble in water and polar organic solvents, the introduction of the 4-nitrophenyl group is expected to increase its lipophilicity and decrease its aqueous solubility.

Solubility Data

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar triazole moiety may contribute to some solubility, but the hydrophobic nitrophenyl group is expected to limit solubility in highly polar protic solvents like water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are generally effective at solvating a wide range of organic compounds, including those with both polar and nonpolar functionalities. |

| Nonpolar Aprotic | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can often dissolve compounds of intermediate polarity. |

Note: This table is based on general principles of solubility and data from related compounds. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed, standardized protocol for the experimental determination of the solubility of a solid organic compound such as this compound. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (g/L) = Concentration of the diluted sample (g/L) × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A logical workflow for determining the solubility of a solid organic compound.

Conclusion

While specific quantitative data on the solubility of this compound remains to be published, this guide provides a robust framework for its experimental determination. The provided protocol and workflow diagram offer a clear and structured approach for researchers to generate reliable solubility data. The inferred qualitative solubility profile serves as a useful starting point for solvent selection. Accurate determination of this compound's solubility is a critical step in advancing its potential applications in research and development.

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of 1-(4-nitrophenyl)-1H-1,2,4-triazole. The information is based on the known mechanisms of structurally related 1,2,4-triazole derivatives.

Core Concepts: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry, known for its metabolic stability, favorable pharmacokinetic properties, and its ability to engage in various biological interactions. This versatility has led to the development of numerous drugs with a wide range of therapeutic applications, including antifungal, antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.

Putative Mechanisms of Action

Based on the activities of related compounds, the primary putative mechanisms of action for this compound are detailed below.

The most well-documented mechanism of action for antifungal 1,2,4-triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway:

By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazoles prevent the demethylation of lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's structure and function, inhibiting fungal growth.

Several novel 1,2,4-triazole-containing compounds have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting the essential inner membrane transporter MmpL3.[4][5] MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, which are critical components of the mycobacterial outer membrane.[5][6][7]

Logical Relationship:

Inhibition of MmpL3 blocks the transport of TMM, thereby preventing the formation of the mycolic acid-containing outer membrane and leading to mycobacterial cell death.[4]

Derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[8] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.

Principle of AChE Inhibition Assay:

The inhibitory activity is typically measured using Ellman's method, where the rate of a colorimetric reaction is monitored. A decrease in the reaction rate in the presence of the compound indicates inhibition.

The 1,2,4-triazole scaffold is present in several anticancer agents.[9][10][11] Their mechanisms of action are diverse and can include:

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation, such as aromatase.[9]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[10]

-

Cell Cycle Arrest: Halting the cell division cycle.

Quantitative Data for 1,2,4-Triazole Derivatives

While specific quantitative data for this compound is scarce, the following tables summarize representative data for various 1,2,4-triazole derivatives to illustrate their potential efficacy.

Table 1: Antifungal and Antibacterial Activity of Representative 1,2,4-Triazole Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| Fluconazole Analogues | Candida albicans | MIC | 0.0625–1 µg/mL | [12] |

| Dithiocarbamate Derivatives | Candida albicans | MIC80 | <0.125–2 µg/mL | [12] |

| Aminothiazolyl-triazoles | Staphylococcus aureus | MIC | 0.5–1 µM | [12] |

| Nalidixic Acid Hybrids | Pseudomonas aeruginosa | MIC | 16 µg/mL | [13] |

| 4-arylidenamino-4H-1,2,4-triazole-3-thiols | Mycobacterium tuberculosis H37Rv | Inhibition | 87% at 6.25 mg/mL | [2] |

Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Hela | IC50 | < 12 µM | [9] |

| Bis-triazoles | EAC | IC50 | 0.55 µM | [10] |

| 4-amino-5-substituted-1,2,4-triazole-3-thiols | MCF-7 | IC50 | 20.35 µM | [13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[14]

Experimental Workflow:

References

- 1. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnrjournal.com [pnrjournal.com]

Biological Activity Screening of Novel 1-(4-Nitrophenyl)-1H-1,2,4-triazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This guide focuses on the biological activity screening of a specific class of these compounds: novel 1-(4-Nitrophenyl)-1H-1,2,4-triazole analogs. These compounds have garnered significant interest due to their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This document provides a comprehensive overview of the screening methodologies, quantitative biological data, and the underlying mechanisms of action for these promising therapeutic candidates.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A general synthetic route begins with the reaction of a starting carboxylic acid to form an ester, which is then converted to a hydrazide. The hydrazide subsequently reacts to form a dithiocarbazate salt, which is cyclized with hydrazine to create the core 4-amino-3-mercapto-1,2,4-triazole nucleus.[1] Further modifications can be introduced at various positions to generate a library of analogs.

A crucial intermediate in the synthesis of related triazole compounds is 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which can be prepared on a multigram scale through the cycloaddition of 4-nitrophenyl azide and 3-dimethylaminoacrolein.[2] This intermediate can then be reacted with various primary amines to yield a diverse range of 1-alkyl-4-formyl-1,2,3-triazoles.[2] While this synthesis is for the 1,2,3-triazole isomer, the principles of introducing the 4-nitrophenyl group are relevant.

Below is a generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Antimicrobial Activity

Derivatives of the 1,2,4-triazole scaffold are widely recognized for their potent antimicrobial properties. Screening for antibacterial and antifungal activity is a primary step in the evaluation of these novel compounds.

Experimental Protocols

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Stock Solutions: Dissolve the synthesized triazole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration (e.g., 1.5 mg/mL).[1]

-

Serial Dilutions: Prepare a series of dilutions of the test compounds in fresh broth within test tubes. For example, mix 1 mL of the stock solution with 1 mL of broth, and then serially dilute this mixture in subsequent tubes containing 1 mL of broth.[1] This creates a range of concentrations (e.g., 2 to 64 µg/ml).

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., 0.1 mL of culture) to each tube.[1]

-

Incubation: Incubate the tubes at 37°C for 18-24 hours.[1]

-

Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth can also be assessed spectrophotometrically by measuring the absorbance at 660 nm.[1]

Disc Diffusion Assay

This method assesses the antimicrobial activity based on the size of the zone of growth inhibition around a disc impregnated with the test compound.

-

Preparation of Agar Plates: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Application of Discs: Place sterile filter paper discs (typically 6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data

The following table summarizes the antimicrobial activity of selected 1,2,4-triazole analogs against various microorganisms.

| Compound ID | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 7d | Staphylococcus aureus | - | - | [3] |

| Escherichia coli | - | - | [3] | |

| Candida albicans | - | - | [3] | |

| 6a-d | Gram-positive bacteria | 4 - 64 | - | [3] |

| Gram-negative bacteria | 4 - 128 | - | [3] | |

| Fungi | 2 - 64 | - | [3] | |

| 5a-d | Gram-positive bacteria | 8 - 128 | - | [3] |

| Gram-negative bacteria | 8 - 256 | - | [3] | |

| Fungi | 16 - 128 | - | [3] |

Note: Specific data for this compound analogs was limited in the initial searches; the data presented is for structurally related triazole compounds to indicate the potential range of activity.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is a significant area of research. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines.

Experimental Protocol

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a specific density (e.g., 8 x 10³ cells/well) and allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized triazole analogs (e.g., 1–100 µM) and incubate for a specified period (e.g., 48 hours).[4][5]

-

MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing MTT reagent (e.g., 100 µL of 5 mg/mL MTT solution) to each well.[4][6]

-

Incubation with MTT: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6]

-

Solubilization of Formazan: Add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[5]

Quantitative Data

The following table presents the in vitro anticancer activity of representative triazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5i | H460 (Non-small-cell lung cancer) | 6.06 | [7] |

| 10a | MCF-7 (Breast adenocarcinoma) | 6.43 | |

| HeLa (Cervical cancer) | 5.6 | ||

| A549 (Lung carcinoma) | 21.1 | ||

| 4e and 4m | A-549, PANC-1, HCT-116, HeLa | Showed most pronounced inhibitory activity | [8][9] |

Note: The presented data is for various 1,2,4-triazole derivatives to illustrate the potential anticancer efficacy.

Potential Signaling Pathways

Some 1,2,4-triazolo[3,4-b]thiadiazoles have been shown to inhibit the phosphorylation of Akt at the Ser-473 residue in a time- and concentration-dependent manner.[4] This suggests that these compounds may exert their anticancer effects by interfering with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Enzyme Inhibition

Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential for a range of diseases, including Alzheimer's disease and diabetes.[10][11]

Experimental Protocol

General Enzyme Inhibition Assay (e.g., for α-Glucosidase)

-

Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in the same buffer.

-

Incubation: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and pre-incubate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Termination of Reaction: After a set incubation time, stop the reaction by adding a stop solution (e.g., Na₂CO₃).

-

Absorbance Measurement: Measure the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC₅₀ value is determined from the dose-response curve. Acarbose is often used as a standard inhibitor for comparison.[12]

Quantitative Data

The following table summarizes the enzyme inhibitory activity of some 1,2,4-triazole-bearing compounds.

| Compound ID | Enzyme | IC₅₀ (µM) | Reference |

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [10][13] |

| α-Glucosidase | 36.74 ± 1.24 | [10][13] | |

| Urease | 19.35 ± 1.28 | [10][13] | |

| Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [10][13] | |

| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [10][13] |

| 17 | α-Amylase | 0.70 ± 0.05 | [12] |

| α-Glucosidase | 1.10 ± 0.05 | [12] | |

| 15 | α-Amylase | 1.80 ± 0.10 | [12] |

| α-Glucosidase | 1.50 ± 0.05 | [12] | |

| 16 | α-Amylase | 2.10 ± 0.10 | [12] |

| α-Glucosidase | 1.70 ± 0.10 | [12] | |

| Acarbose (Standard) | α-Amylase | 10.30 ± 0.20 | [12] |

| α-Glucosidase | 9.80 ± 0.20 | [12] |

Conclusion

Novel this compound analogs and related derivatives represent a promising class of compounds with a broad spectrum of biological activities. The screening protocols detailed in this guide provide a framework for the systematic evaluation of their antimicrobial, anticancer, and enzyme-inhibiting properties. The quantitative data presented, although for a range of triazole structures, underscores the therapeutic potential of this chemical scaffold. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic utility of these compounds and to develop novel drug candidates for a variety of diseases. The visualization of synthetic workflows and signaling pathways offers a clearer understanding of the development and mechanism of action of these analogs, aiding in the rational design of future derivatives with enhanced potency and selectivity.

References

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 6. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 7. Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Preliminary In Vitro Evaluation of 1-(4-Nitrophenyl)-1H-1,2,4-triazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 1-(4-nitrophenyl)-1H-1,2,4-triazole and its derivatives. The document synthesizes available data on the biological activities of this class of compounds, focusing on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, known to be a component of various clinically used drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The unique structural features of the triazole ring, such as its ability to form hydrogen bonds and its dipole moment, allow for high-affinity interactions with various biological targets.[2] The incorporation of a 4-nitrophenyl group can further modulate the biological activity of the triazole core. This whitepaper focuses on the in vitro evaluation of this compound and its analogs, summarizing key findings and methodologies from the scientific literature.

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives can be achieved through various established protocols. A common method involves the reaction of hydrazides with isothiocyanates, followed by cyclization.[2] Another approach is the cyclization of thiosemicarbazides.[2] The synthesis of the specific compound 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, an isomer of the target scaffold, has been described in a one-step multigram scale synthesis utilizing 3-dimethylaminoacrolein and 4-nitrophenyl azide.[3] While the synthesis of the exact this compound is not detailed in the provided results, the general synthetic strategies for 1,2,4-triazoles are well-documented.[1][4]

General Synthetic Workflow for 1,2,4-Triazole Derivatives

Antimicrobial Activity

Derivatives of 1,2,4-triazole have demonstrated significant antibacterial and antifungal activities.[5][6] The presence of a nitro group on the phenyl ring has been shown to enhance the inhibitory activity against various bacterial strains.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of 1,2,4-triazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the agar well diffusion method or broth microdilution method.[6]

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to obtain a range of concentrations.

-

Inoculation:

-

Agar Well Diffusion: A sterile agar plate is uniformly swabbed with the microbial inoculum. Wells are then punched into the agar, and a fixed volume of each compound concentration is added to the wells.

-

Broth Microdilution: In a 96-well microtiter plate, each well is filled with broth containing a specific concentration of the test compound and the microbial inoculum.

-

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC:

-

Agar Well Diffusion: The diameter of the zone of inhibition around each well is measured.

-

Broth Microdilution: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Schiff base with 4-nitrophenyl substituent | S. epidermidis | 9 | [5] |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | [5] |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | [5] |

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,2,4-triazole derivatives against various cancer cell lines.[7][8][9] The mechanism of action is often associated with the inhibition of specific enzymes involved in cancer cell proliferation.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic effects of compounds on cancer cell lines.[9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10a | MCF-7 | 6.43 | [9] |

| Compound 10a | Hela | 5.6 | [9] |

| Compound 10a | A549 | 21.1 | [9] |

| Compound 7d | Hela | < 12 | [9] |

| Compound 7e | Hela | < 12 | [9] |

| Compound 10d | Hela | < 12 | [9] |

Workflow for In Vitro Cytotoxicity Screening

Enzyme Inhibition

1,2,4-triazole derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease.[10][11][12] This inhibitory activity is a key aspect of their therapeutic potential.

Experimental Protocol: Enzyme Inhibition Assay (General)

-

Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibition Assay: In a suitable reaction vessel (e.g., a microplate well), the enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

-

Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Table 3: Enzyme Inhibition by a 1,2,3-Triazole Derivative

| Compound | Enzyme | IC50 | Reference |

| Deprotected galactosyl derivative 19 | Recombinant trans-sialidase from T. cruzi (TcTS) | 1.1 ± 0.1 mM | [13][14] |

Signaling Pathway Inhibition (Conceptual)

While a specific signaling pathway for this compound is not detailed in the provided search results, a conceptual diagram illustrates how such a compound might inhibit a generic signaling pathway involved in cell proliferation.

Conclusion

The available literature strongly suggests that the 1,2,4-triazole scaffold, particularly when substituted with a 4-nitrophenyl group, is a promising area for the development of new therapeutic agents. Derivatives have shown significant in vitro activity against a range of microbial and cancer cell lines, as well as inhibitory effects on key enzymes. The experimental protocols and data summarized in this whitepaper provide a foundation for researchers and drug development professionals to further explore the potential of this compound and its analogs. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the lead compounds for improved efficacy and safety.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. isres.org [isres.org]

- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protocol for In Vitro Antifungal Activity Assay of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole ring system is a foundational scaffold in the development of potent antifungal agents.[1] Triazole-based drugs are widely used in clinical practice to treat a range of fungal infections.[2] Their primary mechanism involves the targeted disruption of the fungal cell membrane's integrity.[3] Modifications to the core triazole structure, such as the addition of a nitro group to an associated phenyl ring, have been shown to enhance antifungal potency, even against drug-resistant fungal strains.[4][5]

This document provides a comprehensive protocol for determining the in vitro antifungal activity of the specific compound 1-(4-Nitrophenyl)-1H-1,2,4-triazole. The methodology is based on the broth microdilution assay, the gold-standard technique for establishing the Minimum Inhibitory Concentration (MIC).[6] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This protocol adheres to principles outlined by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[8][9]

Principle and Mechanism of Action

The primary mode of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[4][5] This enzyme is critical in the biosynthesis of ergosterol, a sterol that is an essential component of the fungal cell membrane, where it regulates fluidity and permeability.[3] The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, blocking its function.[10] This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[3][10] The resulting dysfunctional cell membrane ultimately inhibits fungal growth and replication.[5]

Experimental Protocol: Broth Microdilution Assay

This protocol is designed for determining the MIC of the test compound against yeast species (e.g., Candida albicans) and can be adapted for filamentous fungi.

1. Materials and Reagents

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 0.85% saline

-

Sterile, flat-bottom 96-well microtiter plates

-

Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

-

Positive control antifungal (e.g., Fluconazole, Ketoconazole)

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile pipettes, tubes, and reservoirs

-

Spectrophotometer or McFarland standards (0.5)

-

Incubator (35°C)

-

Microplate reader (optional)

2. Preparation of Test Compound

-

Prepare a stock solution of this compound by dissolving the powder in 100% DMSO to a final concentration of 1280 µg/mL.[7]

-

In a sterile 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 11 of a designated row.

-

Add 200 µL of the 1280 µg/mL stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10, discarding the final 100 µL from well 10. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (uninoculated medium).

-

This results in a concentration range from 64 µg/mL to 0.125 µg/mL after the inoculum is added in a subsequent step.

3. Preparation of Fungal Inoculum (for Yeasts)

-

Culture the yeast strain on an SDA plate for 24-48 hours at 35°C.[10]

-

Suspend several colonies in 5 mL of sterile saline.[10]

-

Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (absorbance of 0.08-0.1 at 530 nm), which corresponds to an organism density of approximately 1-5 x 10⁶ CFU/mL.[10]

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[10]

4. Inoculation and Incubation

-

Add 100 µL of the final fungal inoculum to wells 1 through 11 of the prepared microtiter plate.[10] The final volume in each well will be 200 µL.

-

Add 100 µL of sterile RPMI-1640 medium to well 12 (sterility control).

-

Seal the plate and incubate at 35°C for 24-48 hours.[10]

5. Determination of Minimum Inhibitory Concentration (MIC)

-

Following incubation, examine the plate for visible growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show distinct turbidity.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.[10]

-

The result can be determined visually or by measuring the optical density (OD) at 530 nm with a microplate reader.[10]

Data Presentation

While specific antifungal activity data for this compound is not extensively published, the table below presents representative MIC values for closely related nitrotriazole derivatives synthesized and tested against various standard and clinical fungal isolates.[5] This data illustrates the potential antifungal efficacy of this class of compounds.

Table 1: In Vitro Antifungal Activity of Representative Nitrotriazole Derivatives

| Fungal Strain | Compound | MIC (µg/mL) |

| Candida albicans (ATCC 10231) | Derivative 5a (2,4-dichlorophenyl) | 0.25[5] |

| Candida albicans (Clinical Isolate) | Derivative 5a (2,4-dichlorophenyl) | 0.125[5] |

| Candida glabrata (Clinical Isolate) | Derivative 5b (2,4-difluorophenyl) | 0.5[5] |

| Candida krusei (ATCC 6258) | Derivative 5g (4-chlorophenyl) | 1[5] |

| Aspergillus fumigatus (Clinical Isolate) | Derivative 5a (2,4-dichlorophenyl) | 0.5[5] |

| Aspergillus flavus (Clinical Isolate) | Derivative 5b (2,4-difluorophenyl) | 1[5] |

| Fluconazole (Reference Drug) | C. albicans (ATCC 10231) | 0.5–2[4][5] |

Data is sourced from a study on fluconazole derivatives bearing a nitrotriazole moiety.[5]

The broth microdilution method is a robust and standardized protocol for assessing the antifungal activity of novel compounds like this compound. By determining the Minimum Inhibitory Concentration, researchers can effectively quantify the compound's potency against a panel of clinically relevant fungi. The established mechanism of action for triazoles, coupled with the enhancing effect of nitro-substituents, positions this class of molecules as promising candidates for further drug development. Adherence to this detailed protocol will ensure the generation of high-quality, comparable data essential for advancing antifungal research.

References

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijrpc.com [ijrpc.com]

- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Antibacterial Screening of 1-(4-Nitrophenyl)-1H-1,2,4-triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] Compounds incorporating the 1,2,4-triazole scaffold have demonstrated a broad spectrum of biological activities, including significant antibacterial properties.[1][3] This document provides detailed protocols for the antibacterial screening of 1-(4-Nitrophenyl)-1H-1,2,4-triazole derivatives, a class of compounds with potential therapeutic applications. The methodologies outlined include the agar well diffusion method for preliminary screening, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

The antibacterial efficacy of novel compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table presents a summary of reported MIC values for various 1,2,4-triazole derivatives against common bacterial strains for illustrative purposes. Actual values for this compound derivatives must be determined experimentally.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Thione-substituted triazole | Bacillus subtilis | 1.56 | [1] |

| Thione-substituted triazole | Staphylococcus aureus | 1.56 | [1] |

| Thione-substituted triazole | Proteus vulgaris | 6.25 | [1] |

| 5-oxo analogue | Escherichia coli | 3.12 | [1] |

| N-allyl derivative | Staphylococcus aureus | - | [1] |

| N-allyl derivative | Klebsiella pneumoniae | - | [1] |

| N-allyl derivative | Pseudomonas aeruginosa | - | [1] |

| N-allyl derivative | Escherichia coli | - | [1] |

| Schiff-base derivative | Staphylococcus aureus | 0.264 (mM) | [1] |

| Schiff-base derivative | Streptococcus pyogenes | 0.132 (mM) | [1] |

| Azomethine derivative | Pseudomonas aeruginosa | 16 | [1] |

| Triazolothiadiazole derivative | Multiple strains | 16 | [1] |

Experimental Protocols

Agar Well Diffusion Method

This method is a preliminary, qualitative assay to screen for antibacterial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target bacterium. The presence of a zone of inhibition around the well indicates antibacterial activity.[4][5][6]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile broth (e.g., Mueller-Hinton Broth)

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Penicillin G)[7]

-

Negative control (solvent used for dissolving compounds, e.g., DMSO)[5][7]

-

Sterile cork borer (6 mm diameter)[6]

-

Sterile cotton swabs

-

Incubator

Protocol:

-

Prepare Bacterial Inoculum: Inoculate the test bacteria into sterile broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculate Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[4]

-

Create Wells: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar.[6]

-

Add Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved this compound derivative solution into a designated well.[7][8]

-

Add Controls: In separate wells on the same plate, add the positive and negative controls.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compounds into the agar.[6]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[6][9]

-

Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] It is performed in 96-well microtiter plates.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures

-

This compound derivatives (stock solution)

-

Positive control (known antibiotic)

-

Negative control (growth and sterility controls)

-

Multichannel pipette

Protocol:

-

Prepare Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate.

-

Add 200 µL of the stock solution of the triazole derivative to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[11]

-

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

-

Inoculate Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[11]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11] This can be assessed visually or with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This test is a follow-up to the MIC assay.

Materials:

-

MHA plates

-

Sterile micropipette

-

Spreader

Protocol:

-

Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.[11]

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[11]

-

Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the bacterial inoculum.[11][12][13]

Visualizations

Antibacterial Screening Workflow

Caption: Workflow for antibacterial screening of test compounds.

Conceptual Mechanism of Action for Triazole Derivatives

Triazole derivatives can exert their antibacterial effects through various mechanisms. A potential pathway involves the inhibition of essential bacterial enzymes, such as those involved in DNA replication, or the disruption of the bacterial cell membrane.[14]

Caption: Potential antibacterial mechanisms of triazole derivatives.

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistnotes.com [chemistnotes.com]

- 6. botanyjournals.com [botanyjournals.com]

- 7. m-hikari.com [m-hikari.com]

- 8. webcentral.uc.edu [webcentral.uc.edu]

- 9. hereditybio.in [hereditybio.in]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: In Vitro Cytotoxicity of 1-(4-Nitrophenyl)-1H-1,2,4-triazole on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protocols herein describe standard colorimetric assays for cell viability (MTT assay), and flow cytometry-based methods for the analysis of apoptosis and cell cycle distribution, which are fundamental techniques in the evaluation of potential anticancer agents.

Data Presentation: Cytotoxicity of Analogous 1,2,4-Triazole Derivatives

Disclaimer: The following table summarizes the in vitro anticancer activity (IC50 values) of various 1,2,4-triazole derivatives against several human cancer cell lines. It is important to note that these are analogous compounds, and the data does not represent the specific activity of 1-(4-Nitrophenyl)-1H-1,2,4-triazole. The IC50 value is the concentration of a compound required to inhibit the growth of 50% of cancer cells.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7d (A 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative) | HeLa (Cervical Cancer) | <12 | [1][2] |

| Compound 7e (A 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative) | HeLa (Cervical Cancer) | <12 | [1][2] |

| Compound 10a (A 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative) | HeLa (Cervical Cancer) | <12 | [1][2] |

| Compound 10d (A 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative) | HeLa (Cervical Cancer) | <12 | [1][2] |

| 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | MCF-7 (Breast Cancer) | Not specified, but noted for significant activity | [3] |

Experimental Protocols

MTT Cell Viability Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability through the measurement of mitochondrial reductase activity in living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (or analogous test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

-

MTT Assay Experimental Workflow

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Test compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the test compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Apoptosis Detection Workflow

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details a method for analyzing the cell cycle distribution of a cell population by staining the DNA with propidium iodide and analyzing the fluorescence intensity by flow cytometry.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells and treat them with the test compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-